Methyl 2-(Boc-amino)isonicotinate
Overview
Description
“Methyl 2-(Boc-amino)isonicotinate” is a chemical compound with the CAS Number: 639091-75-1 . Its IUPAC name is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate . The compound has a molecular weight of 252.27 g/mol .
Synthesis Analysis
The synthesis of “Methyl 2-(Boc-amino)isonicotinate” can be achieved from Methyl 2-aminopyridine-4-carboxylate and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI Code of “Methyl 2-(Boc-amino)isonicotinate” is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) . The Canonical SMILES is CC©©OC(=O)NC1=NC=CC(=C1)C(=O)OC .Physical And Chemical Properties Analysis
“Methyl 2-(Boc-amino)isonicotinate” is a solid at room temperature . It has a density of 1.204g/cm³ . The boiling point is 325.534ºC at 760 mmHg .Scientific Research Applications
1. Medicinal Chemistry and Drug Research
The design and synthesis of conformationally restricted analogues of alpha-amino acids, such as Methyl 2-(Boc-amino)isonicotinate, play a crucial role in medicinal chemistry research. These analogues are used to mimic the conformation of natural amino acids, aiding in the development of new pharmaceuticals (Bunch et al., 2003).
2. Pest Management
Methyl 2-(Boc-amino)isonicotinate has been explored as a non-pheromone semiochemical for pest management. Its application in trapping experiments and studies in multiple countries demonstrates its effectiveness in increasing trap capture of various thrips species, which are significant agricultural pests (Teulon et al., 2017).
3. Polymer Synthesis
In the field of polymer science, Methyl 2-(Boc-amino)isonicotinate derivatives have been synthesized and polymerized, demonstrating the compound’s versatility in creating new materials. These polymers have potential applications in various technological and industrial fields (Sutthasupa et al., 2009).
4. Synthesis of Non-Natural Amino Acids
The compound is used in the synthesis of non-natural amino acids, which are essential in enhancing the binding potency, stability, and pharmacokinetic properties of peptide-based compounds. This application is significant in drug discovery and development (Li Xiao, 2008).
5. Development of pH-Responsive Polymers
Research has been conducted on synthesizing pH-responsive polymers using derivatives of Methyl 2-(Boc-amino)isonicotinate. These polymers have potential applications in drug delivery and the conjugation of biomolecules (Bauri et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCLGBJFBGZAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681049 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(Boc-amino)isonicotinate | |
CAS RN |
639091-75-1 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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